![molecular formula C15H27NO5 B1328864 tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate CAS No. 1212152-15-2](/img/structure/B1328864.png)
tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is a chiral molecule that is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized from 4-methylpyridinium through a series of reactions including SN2 substitution, reduction, oxidation, and acylation, with an overall high yield . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These techniques could be employed to determine the molecular structure of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.
Chemical Reactions Analysis
The related compounds participate in various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo reactions with L-selectride to yield hydroxypiperidine carboxylates . Additionally, the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis and as a chiral auxiliary in various transformations is described . These reactions provide a framework for understanding the reactivity of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the tert-butyldimethylsilylated derivatives of carboxylic acids are analyzed using gas-liquid chromatography and mass spectrometry, which could be relevant for the analysis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate derivatives . The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates based on NMR spectra also provides insights into the conformational preferences of similar compounds .
Scientific Research Applications
Synthesis of Derivatives for Medical Applications
- tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate and its derivatives have been explored for medical applications, particularly in the treatment of tumor viruses. Researchers have developed a synthesis route for key intermediates in the production of CDK9 inhibitors and Ibrutinib, which are valuable in cancer treatment (Hu et al., 2019).
Stereoselective Syntheses for Chiral Compounds
- The stereoselective synthesis of tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate derivatives has been researched, with a focus on producing specific chiral compounds. These syntheses are crucial for developing pharmaceuticals that require specific isomer forms (Boev et al., 2015).
Anticancer Drug Intermediates
- The compound has been identified as an important intermediate for small molecule anticancer drugs. Research has optimized the synthesis method for this compound, improving yield and efficiency, which is significant for the development of effective anticancer medications (Zhang et al., 2018).
Computational Studies on Electronic Properties
- Computational studies have been conducted on tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate to understand its electronic properties and reactivity. This research helps in predicting how the compound behaves in different environments, which is crucial for its application in drug design and synthesis (Vimala et al., 2021).
X-ray Studies for Molecular Structure
- X-ray studies have revealed detailed information about the molecular structure of tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate derivatives. Understanding these structures is key to manipulating the compound for specific pharmaceutical applications (Didierjean et al., 2004).
Mechanism of Action
Target of Action
Compounds with tert-butyl groups have been found to interact with various biological targets, such as methionine aminopeptidase 1 .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The crowded tert-butyl group can elicit a unique reactivity pattern, which is often utilized in chemical transformations .
Biochemical Pathways
The tert-butyl group has been noted for its relevance in biosynthetic and biodegradation pathways .
Result of Action
Compounds with tert-butyl groups have been used as probes for nmr studies of macromolecular complexes, providing valuable insights into the structure and dynamics of these complexes .
Action Environment
It’s known that the crowded tert-butyl group can influence the compound’s reactivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRBCIWFTCYRNP-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@@H](C1)C=O)C(=O)OC(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.